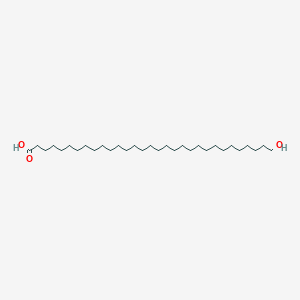
31-Hydroxyhentriacontanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
31-Hydroxyhentriacontanoic acid is a long-chain fatty acid with the molecular formula C31H62O3. It consists of 31 carbon atoms, 62 hydrogen atoms, and 3 oxygen atoms. This compound is characterized by the presence of a hydroxyl group at the 31st carbon position and a carboxyl group at the terminal end, making it a unique ω-hydroxy fatty acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 31-hydroxyhentriacontanoic acid typically involves the oxidation of hentriacontanoic acid. The hydroxylation process can be achieved using various oxidizing agents under controlled conditions. For instance, the use of potassium permanganate (KMnO4) in an alkaline medium can introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the extraction of hentriacontanoic acid from natural sources such as peat wax and montan wax, followed by chemical modification to introduce the hydroxyl group. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 31-Hydroxyhentriacontanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: 31-Ketohentriacontanoic acid.
Reduction: 31-Hydroxyhentriacontanol.
Substitution: 31-Hydroxyhentriacontanoate esters.
Applications De Recherche Scientifique
31-Hydroxyhentriacontanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations
Mécanisme D'action
The mechanism of action of 31-hydroxyhentriacontanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding, influencing membrane fluidity and permeability. Additionally, it can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Hentriacontanoic acid: Lacks the hydroxyl group at the 31st position.
ω-Hydroxy fatty acids: Similar structure but vary in chain length and position of the hydroxyl group.
Uniqueness: 31-Hydroxyhentriacontanoic acid is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
122166-15-8 |
|---|---|
Formule moléculaire |
C31H62O3 |
Poids moléculaire |
482.8 g/mol |
Nom IUPAC |
31-hydroxyhentriacontanoic acid |
InChI |
InChI=1S/C31H62O3/c32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h32H,1-30H2,(H,33,34) |
Clé InChI |
BSCSQRJIOHAREW-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCCCCCO)CCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


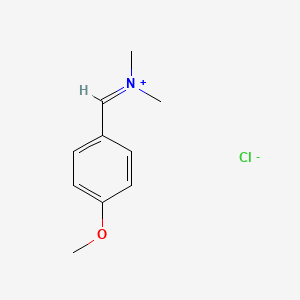
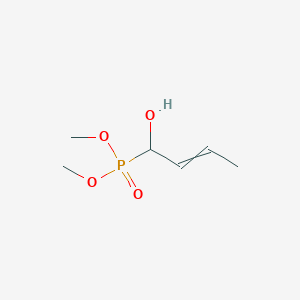
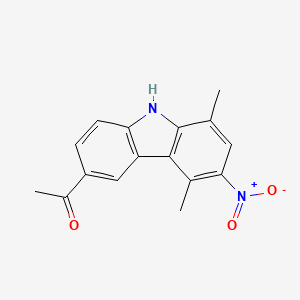
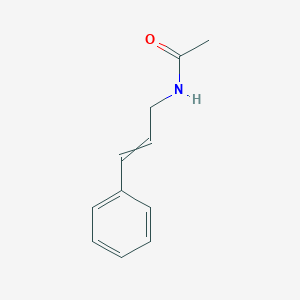
![1,5-Bis(2H-1,3-benzodioxol-5-yl)octahydropyrano[4,3-c]pyran-3,7-diol](/img/structure/B14287970.png)
![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)
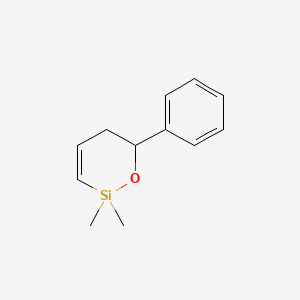
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
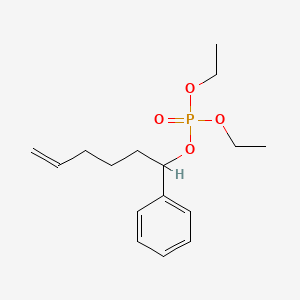
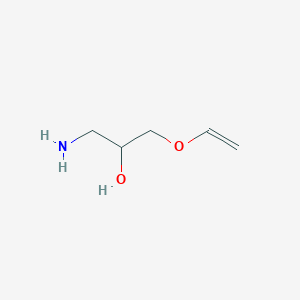
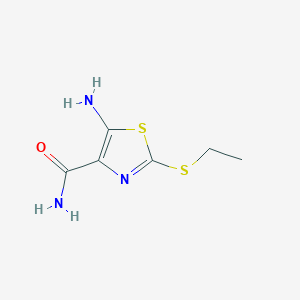
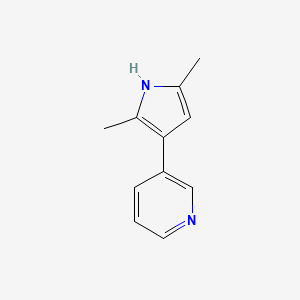
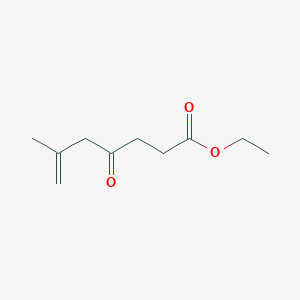
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
